BenchChemオンラインストアへようこそ!

3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide

Metabolic stability Oxadiazole bioisosterism hERG liability

3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide (CAS 683274-55-7, molecular formula C₁₀H₉ClN₄O₃, molecular weight 268.65 g/mol) is a heterocyclic small molecule combining a 1,2,4-oxadiazole core, a terminal carbohydrazide group, and a 2-chlorophenoxymethyl substituent at the 3-position. Commercially available from multiple vendors including ChemScence (Cat.

Molecular Formula C10H9ClN4O3
Molecular Weight 268.65 g/mol
CAS No. 683274-55-7
Cat. No. B1302468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide
CAS683274-55-7
Molecular FormulaC10H9ClN4O3
Molecular Weight268.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCC2=NOC(=N2)C(=O)NN)Cl
InChIInChI=1S/C10H9ClN4O3/c11-6-3-1-2-4-7(6)17-5-8-13-10(18-15-8)9(16)14-12/h1-4H,5,12H2,(H,14,16)
InChIKeyWJJBLMSQFYDJJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide (CAS 683274-55-7): Compound Identity and Physicochemical Baseline for Procurement Decision-Making


3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide (CAS 683274-55-7, molecular formula C₁₀H₉ClN₄O₃, molecular weight 268.65 g/mol) is a heterocyclic small molecule combining a 1,2,4-oxadiazole core, a terminal carbohydrazide group, and a 2-chlorophenoxymethyl substituent at the 3-position [1]. Commercially available from multiple vendors including ChemScence (Cat. No. CS-0580362, purity ≥98%), Leyan (Cat. No. 1651028, purity 98%), and Chemenu (Cat. No. CM523988, purity 95%) [1], this compound's registry in the ZINC database (ZINC00120215) confirms its membership in screening-deployable chemical space [2].

Why In-Class 1,2,4-Oxadiazole-Carbohydrazide Analogs Cannot Be Interchanged with CAS 683274-55-7


This compound's specific substitution pattern — the 2-chlorophenoxymethyl group at the 3-position of the 1,2,4-oxadiazole ring — is not a generic placeholder. Within the 1,2,4-oxadiazole antibiotic class, systematic SAR analysis across 59 derivatives has demonstrated that even minor variations in the substituent attached to the oxadiazole core produce dramatic shifts in antibacterial potency and spectrum, with only 17 of 59 compounds retaining activity against Staphylococcus aureus [1]. Furthermore, the 1,2,4-oxadiazole regioisomer is not pharmacologically interchangeable with its 1,3,4-oxadiazole counterpart: matched-pair analysis across the AstraZeneca compound collection revealed that 1,3,4-oxadiazole isomers consistently show an order of magnitude lower lipophilicity (logD), and bioisosteric replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole ring alters hydrogen bond acceptor/donor strength, metabolic stability in human liver microsomes, and hERG channel interactions [2][3]. The 2-chlorophenoxy substituent further contributes to a unique spatial and electronic profile that no positional isomer or alternative halogen substitution can replicate without altering target engagement [4]. Substituting by a generic oxadiazole-carbohydrazide without confirming the exact substitution pattern therefore risks loss of the specific molecular recognition features that govern biological activity.

Quantitative Differentiation Evidence: Why CAS 683274-55-7 Offers Selection Advantages Over Closest Analogs


Metabolic Stability Advantage of the 1,2,4-Oxadiazole Core Over the 1,3,4-Oxadiazole Isomer

The 1,2,4-oxadiazole ring in CAS 683274-55-7 confers a distinct metabolic stability advantage compared to analogous compounds bearing a 1,3,4-oxadiazole core. Matched-pair studies have demonstrated that bioisosteric substitution of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole ring results in reduced metabolic degradation by human liver microsomes [1]. Importantly, the 1,2,4-oxadiazole isomer is associated with reduced interaction with hERG channels compared to the 1,3,4-oxadiazole counterpart, representing a measurable cardiac safety differentiation [1]. Additionally, systematic comparison across the AstraZeneca compound collection showed that 1,3,4-oxadiazole isomers consistently display an order of magnitude lower lipophilicity (logD), indicating that the 1,2,4-oxadiazole scaffold in CAS 683274-55-7 provides higher membrane permeability potential [2]. The computed XLogP3-AA of 1.1 for CAS 683274-55-7 [3] should be interpreted against this class-level trend: a 1,3,4-oxadiazole analog with identical substituents would be expected to exhibit logD approximately 0.5–1.0 units lower.

Metabolic stability Oxadiazole bioisosterism hERG liability

Distinct Hydrogen Bond Donor/Acceptor Profile Enables Differentiated Target Engagement vs. 1,3,4-Oxadiazole Isomers

Computational and experimental analyses of matched 1,2,4- and 1,3,4-oxadiazole compound pairs have established that variation in hydrogen bond acceptor and donor strength between the two isomers underlies their divergent pharmaceutical properties [1]. CAS 683274-55-7 possesses 2 hydrogen bond donors (both from the carbohydrazide -NH-NH₂ moiety) and 6 hydrogen bond acceptors (from the oxadiazole ring nitrogens, ether oxygen, carbonyl oxygen, and hydrazide nitrogens), as computed by Cactvs 3.4.8.18 [2]. In contrast, a hypothetical 1,3,4-oxadiazole isomer would reposition the ring nitrogen atoms, altering the spatial orientation and electronic character of H-bond acceptor sites — particularly the critical N4 position of the 1,2,4-oxadiazole ring which serves as a key H-bond acceptor in target binding [1]. This difference is not cosmetic: in the CB2 ligand series, 1,3,4-oxadiazole derivatives showed 10- to 50-fold reduced CB2 affinity compared to their 1,2,4-oxadiazole counterparts, directly attributable to altered H-bond interactions [3].

Hydrogen bonding Molecular recognition Target selectivity

Carbohydrazide Functional Handle: Advantages for Derivatization and Bioconjugation Compared to Carboxylic Acid or Amide Analogs

The terminal carbohydrazide (-C(=O)NHNH₂) moiety at the 5-position of the oxadiazole ring in CAS 683274-55-7 provides a chemically distinct reactive handle that is absent in 5-carboxylic acid or 5-carboxamide analogs. The hydrazide group possesses unique nucleophilic reactivity enabling chemoselective condensation with aldehydes and ketones to form hydrazones, a reaction that proceeds under mild conditions and is orthogonal to many common functional groups [1]. The carbohydrazide linker has been successfully employed in tubulin polymerization inhibitor design, where it was used for the first time to introduce an indole group to the CA-4 pharmacophore pattern, yielding compound A18 with notable antiproliferation efficacy and tubulin polymerization inhibitory activity comparable to colchicine but with lower cytotoxicity [2]. In contrast, carboxylic acid or amide analogs lack this chemoselective aldehyde/ketone reactivity and require harsher coupling conditions (e.g., EDC/HOBt or HATU activation) that may be incompatible with sensitive substrates [1].

Carbohydrazide linker Bioconjugation Derivatization handle

Computed Rotatable Bond Count and Conformational Flexibility: Selection Relevance for Crystallography and Target-Based Screening

CAS 683274-55-7 possesses 4 rotatable bonds as computed by Cactvs 3.4.8.18 [1]. This places the compound in a moderate flexibility range that is favorable for both crystallographic studies and fragment-based screening. Compounds with fewer than 3 rotatable bonds are often too rigid to adapt to diverse binding pockets, while compounds with more than 6–7 rotatable bonds incur significant entropic penalties upon binding and present greater challenges for co-crystallization [2]. In the context of the 1,2,4-oxadiazole antibiotic class, where the 3-position substituent directly influences the spatial orientation of the pharmacophore and modulates penicillin-binding protein inhibition [3], the 4 rotatable bonds in CAS 683274-55-7 (arising from the ether methylene bridge, the phenoxy-ether bond, and the hydrazide N-N bond) provide sufficient conformational sampling while maintaining a defined conformational preference due to the planar 1,2,4-oxadiazole core.

Conformational flexibility Rotatable bonds Crystallography

Moniosotopic Mass Precision: Analytical Differentiation from Near-Isobaric Interferences

CAS 683274-55-7 has a monoisotopic mass of 268.0363179 Da as computed by PubChem 2.1 [1]. This exact mass value, resulting from the unique combination of one chlorine atom (³⁵Cl, 34.96885 Da; ³⁷Cl, 36.96590 Da) and the specific elemental composition C₁₀H₉ClN₄O₃, produces a distinctive isotopic pattern (M:M+2 ratio ~3:1) in mass spectrometry that is analytically distinguishable from near-isobaric compounds. A frequently encountered near-isobaric interference would be the des-chloro analog (3-phenoxymethyl-1,2,4-oxadiazole-5-carbohydrazide, C₁₀H₁₀N₄O₃, monoisotopic mass ~234.075 Da), which lacks the characteristic chlorine isotopic signature entirely [2]. In high-resolution mass spectrometry (HRMS, resolution ≥30,000), the mass difference between CAS 683274-55-7 and potential sulfur-containing isobars (e.g., C₉H₈ClN₂O₃S, monoisotopic mass ~258.994 Da) is readily resolved, enabling unambiguous identification in complex biological matrices [2].

Mass spectrometry Monoisotopic mass Analytical specificity

High-Value Application Scenarios for 3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide (CAS 683274-55-7) Based on Differentiated Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Metabolic Stability and Low hERG Liability

When a screening hit series contains both 1,2,4- and 1,3,4-oxadiazole isomers, selecting CAS 683274-55-7 as the starting scaffold for lead optimization is justified by the documented metabolic stability and hERG safety advantages of the 1,2,4-oxadiazole core. Matched-pair studies have demonstrated that 1,3,4-oxadiazole isomers introduce higher metabolic degradation by human liver microsomes and increased hERG channel interactions [1]. Procurement of the 1,2,4-isomer thus avoids the downstream attrition risk associated with the 1,3,4-oxadiazole series, reducing the probability of costly late-stage failure in ADME-Tox profiling. Compounds with computed XLogP3-AA values ~1.1, such as CAS 683274-55-7, further support adequate membrane permeability for cellular target engagement .

Bioconjugation and Chemical Biology Probe Development Leveraging the Carbohydrazide Reactive Handle

The terminal carbohydrazide group enables chemoselective hydrazone formation with aldehyde- or ketone-functionalized payloads under mild conditions, a reaction manifold that 5-carboxylic acid or 5-carboxamide analogs cannot access without additional functional group interconversion steps [1]. This reactivity has been harnessed in tubulin-targeted anticancer probe development, where the carbohydrazide linker was successfully employed to introduce indole moieties to the CA-4 pharmacophore, yielding compounds with antiproliferation efficacy comparable to positive controls but with improved cytotoxicity profiles . CAS 683274-55-7 is therefore well-suited for chemical biology groups constructing activity-based probes, fluorescent conjugates, or affinity chromatography reagents where a built-in, chemoselective ligation handle eliminates extra synthetic steps.

Fragment Elaboration and Structure-Based Drug Design Campaigns Targeting Gram-Positive Pathogens

The 1,2,4-oxadiazole scaffold is a validated pharmacophore for Gram-positive antibacterial activity targeting penicillin-binding proteins, with systematic SAR across 59 derivatives defining the structural requirements for Staphylococcus aureus activity [1]. CAS 683274-55-7, with its 2-chlorophenoxymethyl substituent at the 3-position and 4 rotatable bonds, provides an attractive fragment-elaboration starting point. Its moderate conformational flexibility (4 rotatable bonds) balances adaptability to diverse binding pockets with the rigidity needed for crystallographic studies . Structural biology groups pursuing co-crystallization with PBPs or other Gram-positive targets can capitalize on the scaffold's synthetic tractability for parallel chemistry diversification at the hydrazide terminus.

Analytical Reference Standard for HRMS-Based Quantification in Complex Biological Matrices

The monoisotopic mass of 268.0363179 Da and the distinctive ³⁵Cl/³⁷Cl isotopic signature (M:M+2 ratio ~3:1) of CAS 683274-55-7 provide a unique analytical fingerprint that enables unambiguous identification even in the presence of near-isobaric interferences [1]. At HRMS resolution ≥30,000, this compound is readily resolved from des-chloro analogs (Δm ~33.96 Da) and sulfur-containing isobars (Δm ~9.04 Da) . Bioanalytical laboratories developing LC-HRMS methods for pharmacokinetic or metabolism studies can procure CAS 683274-55-7 as a characterized reference standard, leveraging its isotopic pattern for confident analyte confirmation and its commercial availability at ≥98% purity to ensure method calibration integrity.

Quote Request

Request a Quote for 3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.